molecular formula C12H11IN2 B11781009 4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole

4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole

Cat. No.: B11781009
M. Wt: 310.13 g/mol
InChI Key: WINRWVZLOLXZDE-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3-phenyl-5-vinyl-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of the vinyl group.

Major Products Formed

    Substitution: Formation of 4-azido-1-methyl-3-phenyl-5-vinyl-1H-pyrazole.

    Oxidation: Formation of this compound epoxide.

    Reduction: Formation of 4-iodo-1-methyl-3-phenyl-5-ethyl-1H-pyrazole.

Scientific Research Applications

4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-methyl-1H-pyrazole
  • 1-Benzyl-4-iodo-1H-pyrazole
  • 1-Butyl-4-iodo-1H-pyrazole

Uniqueness

4-Iodo-1-methyl-3-phenyl-5-vin

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

5-ethenyl-4-iodo-1-methyl-3-phenylpyrazole

InChI

InChI=1S/C12H11IN2/c1-3-10-11(13)12(14-15(10)2)9-7-5-4-6-8-9/h3-8H,1H2,2H3

InChI Key

WINRWVZLOLXZDE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)I)C=C

Origin of Product

United States

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